molecular formula C12H10F3N3O B12049318 6-Methyl-2-(3-(trifluoromethyl)anilino)-4-pyrimidinol

6-Methyl-2-(3-(trifluoromethyl)anilino)-4-pyrimidinol

Cat. No.: B12049318
M. Wt: 269.22 g/mol
InChI Key: KCQODRPHVULWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-2-(3-(trifluoromethyl)anilino)-4-pyrimidinol is a chemical compound known for its unique structure and properties It contains a pyrimidine ring substituted with a methyl group at the 6-position and an anilino group at the 2-position, which is further substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(3-(trifluoromethyl)anilino)-4-pyrimidinol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Substitution at the 6-Position:

    Introduction of the Anilino Group: The anilino group can be introduced via a nucleophilic aromatic substitution reaction, where an aniline derivative reacts with a halogenated pyrimidine.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(3-(trifluoromethyl)anilino)-4-pyrimidinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-Methyl-2-(3-(trifluoromethyl)anilino)-4-pyrimidinol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(3-(trifluoromethyl)anilino)-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2,3-bis-(trifluoromethyl)pyridine
  • 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
  • 2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester

Uniqueness

6-Methyl-2-(3-(trifluoromethyl)anilino)-4-pyrimidinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10F3N3O

Molecular Weight

269.22 g/mol

IUPAC Name

4-methyl-2-[3-(trifluoromethyl)anilino]-1H-pyrimidin-6-one

InChI

InChI=1S/C12H10F3N3O/c1-7-5-10(19)18-11(16-7)17-9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H2,16,17,18,19)

InChI Key

KCQODRPHVULWMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.